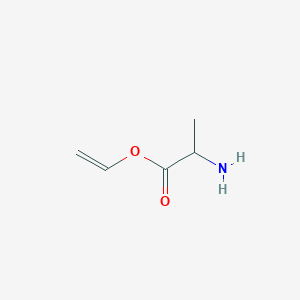

L-Alanine, ethenyl ester (9CI)

Description

Contextualization of Ethenyl Ester Chemistry in Contemporary Organic Synthesis

Ethenyl esters, also known as vinyl esters, are a class of organic compounds characterized by an ester linkage to a vinyl group. wikipedia.org These moieties are highly valuable in organic synthesis due to the reactivity of the carbon-carbon double bond, which allows for a variety of chemical transformations. wikipedia.org The versatility of ethenyl esters makes them important precursors in the production of a wide range of polymers, including polyvinyl acetate (B1210297) and ethylene-vinyl acetate copolymers. wikipedia.org

The reactivity of the vinyl group enables ethenyl esters to participate in numerous reactions, such as polymerization, addition reactions, and transvinylation. wikipedia.org For instance, transacetylation reactions utilizing vinyl acetate can be employed to generate enantioenriched alcohols and esters, highlighting the utility of this functional group in asymmetric synthesis. wikipedia.org The ability to undergo such transformations has cemented the role of ethenyl esters as crucial intermediates in the synthesis of complex organic molecules.

Significance of L-Amino Acid Scaffolds in Advanced Chemical Research

L-amino acids are the fundamental building blocks of proteins and peptides, and their chiral nature makes them invaluable scaffolds in chemical research. The inherent chirality of L-amino acids provides a powerful tool for the construction of enantiomerically pure molecules, which is of critical importance in fields such as medicinal chemistry and materials science. rsc.org The use of amino acid-derived scaffolds allows for the creation of diverse and complex molecular structures with specific three-dimensional arrangements. rsc.org

Recent research has demonstrated that ribosomally synthesized small peptides can act as scaffolds for nonribosomal peptide extension and chemical modification. nih.govnih.gov This biosynthetic strategy, which involves the transfer of amino acids to the C-terminus of a peptide, underscores the natural role of amino acids as foundational elements for generating molecular diversity. nih.govnih.gov The ability of amino acid scaffolds to influence the properties of larger molecules, such as the phase transition temperature of polymers, further illustrates their significance in advanced chemical research. researchgate.net

Evolution of Research Trajectories for L-Alanine, Ethenyl Ester (9CI)

The study of L-Alanine, ethenyl ester (9CI) is situated at the intersection of ethenyl ester chemistry and the application of amino acid scaffolds. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its potential can be inferred from the broader understanding of its constituent parts. The combination of the chiral L-alanine backbone with the reactive ethenyl ester functionality suggests its utility as a monomer for the synthesis of functional polymers and as a chiral building block in asymmetric synthesis.

Future research on L-Alanine, ethenyl ester (9CI) would likely focus on exploring its polymerization behavior, both as a homopolymer and in copolymerization with other monomers. Investigating its reactivity in various organic transformations could unveil novel synthetic methodologies. Furthermore, its application in the synthesis of peptidomimetics and other biologically relevant molecules represents a promising avenue for future investigation.

Physicochemical Properties of L-Alanine, Ethenyl Ester (9CI)

The following table summarizes some of the key physical and chemical properties of L-Alanine, ethenyl ester (9CI).

| Property | Value |

| CAS Number | 52985-40-7 |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

Data sourced from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

ethenyl 2-aminopropanoate |

InChI |

InChI=1S/C5H9NO2/c1-3-8-5(7)4(2)6/h3-4H,1,6H2,2H3 |

InChI Key |

CGEZKNASTXJNKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC=C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Alanine, Ethenyl Ester 9ci

Transition Metal-Catalyzed Coupling Reactions for Ethenyl Ester Formation

Transition metal catalysis provides a powerful and efficient route for the synthesis of vinyl esters from carboxylic acids. These methods are often milder than traditional approaches and offer high yields. For a substrate like N-protected L-alanine, the most relevant method is transvinylation, where the vinyl group from a donor like vinyl acetate (B1210297) is transferred to the carboxylic acid. mdpi.com

Key catalysts for this transformation include palladium, iridium, and ruthenium complexes. nuu.uz

Palladium Catalysis: Palladium(II) acetate, often in combination with stabilizing ligands such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, is a highly effective catalyst for the vinylation of carboxylic acids with vinyl acetate. mdpi.comgoogle.com The reaction proceeds through an oxidative addition/reductive elimination cycle, and the presence of a strong acid can sometimes improve catalytic activity. google.com

Iridium Catalysis: Iridium complexes, such as [IrCl(cod)]₂, have been shown to catalyze the vinyl transfer from vinyl esters to alcohols and can be adapted for carboxylic acids. orgsyn.orgorgsyn.org These reactions are versatile and can be performed under neutral conditions, which is advantageous for preserving the stereochemistry of the amino acid. researchgate.net

Ruthenium Catalysis: Ruthenium catalysts have also been developed for the direct coupling of carboxylic acids with alkynes to form vinyl esters, which represents an atom-economical alternative to transvinylation. nuu.uz

The general scheme for transition metal-catalyzed transvinylation is shown below: N-Protected-L-Alanine + Vinyl Acetate --(Catalyst)--> N-Protected-L-Alanine, ethenyl ester + Acetic Acid

Table 1: Comparison of Transition Metal Catalysts for Vinylation Reactions

| Catalyst System | Typical Substrates | Key Advantages | Relevant Findings |

|---|---|---|---|

| Palladium(II) Acetate with Ligands | Aliphatic and Aromatic Carboxylic Acids | High efficiency, well-established methodology. | Ligands like 1,10-phenanthroline stabilize the catalyst; acid co-catalysts can enhance rates. google.com |

| Iridium Complexes (e.g., [IrCl(cod)]₂) | Alcohols, Carboxylic Acids | High versatility, operates under mild/neutral conditions, minimizing racemization risk. orgsyn.orgorgsyn.org | Effective for vinyl transfer from vinyl acetate to various functional groups. researchgate.net |

| Ruthenium Complexes | Carboxylic Acids and Alkynes | High atom economy (direct addition to acetylene). | Provides a direct route to vinyl esters, avoiding a stoichiometric byproduct like acetic acid. nuu.uzgoogle.com |

Biocatalytic Approaches in L-Alanine Ethenyl Ester Synthesis

Biocatalysis offers a green and highly selective alternative for synthesizing esters. Lipases, a class of hydrolase enzymes, are particularly effective for this purpose. In non-aqueous or low-water environments, lipases can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. nih.govumn.edu

The synthesis of L-Alanine, ethenyl ester via biocatalysis is most effectively achieved through irreversible transesterification using a vinyl ester as an acyl donor, such as vinyl acetate or vinyl laurate. nih.gov The reaction is driven to completion because the leaving group, vinyl alcohol, rapidly and irreversibly tautomerizes to acetaldehyde, which is volatile and can be easily removed. researchgate.net This prevents the reverse reaction (hydrolysis), leading to very high conversion rates under mild conditions.

Key enzymes for this process include immobilized lipases from sources like Candida antarctica (CAL-B, often sold as Novozym 435), Thermomyces lanuginosus (Lipase TL IM), and Pseudomonas fluorescens. nih.govingentaconnect.com Immobilization of the enzyme on a solid support (e.g., polymer beads) allows for easy separation from the reaction mixture and catalyst recycling, enhancing process sustainability. mdpi.com

Table 2: Selected Lipases for Transesterification with Vinyl Esters

| Lipase (B570770) Source | Common Acyl Donor | Reaction Type | Key Findings and Advantages |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate, Vinyl Laurate | Transesterification | Highly efficient and selective for a broad range of substrates, including amino acid derivatives. Widely used in immobilized form (Novozym 435). nih.gov |

| Thermomyces lanuginosus Lipase (TL IM) | Vinyl Esters | Transesterification | Demonstrates high efficiency in thioester synthesis from vinyl esters and can be applied to ester synthesis in microreactors. ingentaconnect.com |

| Porcine Pancreas Lipase | Various Carboxylic Acids | Esterification | Effective in non-aqueous solvents for synthesizing various aliphatic esters. longdom.org |

Continuous Flow Synthesis and Process Intensification of L-Alanine, Ethenyl Ester (9CI)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. youtube.com Continuous flow chemistry is a key enabling technology in this field and is well-suited for the synthesis of L-Alanine, ethenyl ester. researchgate.netresearchgate.net

In a continuous flow setup, reactants are pumped through a heated tube or column containing an immobilized catalyst, known as a packed-bed reactor. For the synthesis of L-Alanine, ethenyl ester, a solution of N-protected L-alanine and vinyl acetate in a suitable organic solvent would be continuously passed through a reactor packed with either an immobilized lipase (e.g., Novozym 435) or a supported transition-metal catalyst. durham.ac.ukthieme-connect.de

Advantages of this approach over traditional batch synthesis include:

Enhanced Safety: The small reactor volume minimizes the quantity of hazardous materials at any given time.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields. researchgate.net

Increased Productivity: Continuous operation allows for higher throughput and easier scale-up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

Catalyst Reusability: The use of an immobilized catalyst facilitates simple product separation and allows for extended catalyst use over many cycles. durham.ac.uk

Table 3: Comparison of Batch vs. Continuous Flow Esterification

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Scale-Up Strategy | Increase reactor volume (challenging heat/mass transfer) | Longer run time or numbering-up (consistent performance) |

| Reaction Time | Often hours to days | Minutes to hours, due to enhanced kinetics. scirp.org |

| Catalyst Separation | Requires filtration or extraction | Catalyst is retained in the reactor; product emerges continuously. |

| Process Control | Difficult to control temperature and mixing in large volumes | Precise control over temperature, pressure, and residence time. google.com |

Post-Synthetic Functionalization and Derivatization of L-Alanine, Ethenyl Ester (9CI)

Once synthesized, L-Alanine, ethenyl ester is a versatile building block with three primary reactive sites: the N-terminal amine (assuming it is deprotected), the ester carbonyl, and the vinyl group. Each site can be targeted for specific transformations. nih.gov

N-Terminal Functionalization: The primary amine is a potent nucleophile. Its most common reaction is acylation to form amide bonds. This is the fundamental reaction of peptide synthesis, where the amine of L-Alanine, ethenyl ester could be coupled with the activated carboxylic acid of another amino acid. rsc.org

Ester Functionalization (Aminolysis): The ester group can react with other amines (aminolysis) to form a new amide. chemistrysteps.comechemi.com This reaction is essentially a transamidation and can be used to form peptide bonds by reacting the ester with another amino acid ester, although this is less common than using standard peptide coupling agents.

Vinyl Group Functionalization: The electron-deficient vinyl group can participate in several reactions. It can act as a Michael acceptor in conjugate additions, particularly with soft nucleophiles. acs.orgresearchgate.net It is also a monomer that can undergo radical or transition-metal-catalyzed polymerization to create poly(amino acid ester)s, which are of interest as biodegradable materials. cerist.dz Furthermore, photoredox catalysis can enable the coupling of α-amino radicals (derived from other amino acids) with vinyl groups, suggesting a pathway for novel peptide-like structures. nih.govacs.org

Table 4: Potential Post-Synthetic Reactions

| Reactive Site | Reaction Type | Reagent | Resulting Product/Functionality |

|---|---|---|---|

| Amine (N-terminus) | Acylation / Amide Bond Formation | Activated Carboxylic Acid (e.g., Fmoc-AA-OH) | Dipeptide or Polypeptide. rsc.org |

| Ester Carbonyl | Aminolysis | Primary or Secondary Amine | Amide. chemistrysteps.com |

| Vinyl Group | Polymerization | Radical Initiator / Catalyst | Poly(L-alanine, ethenyl ester). cerist.dz |

| Vinyl Group | Michael Addition | Nucleophile (e.g., Thiol, Amine) | Adduct with new C-S or C-N bond. researchgate.net |

Mechanistic Elucidation of Reactions Involving L Alanine, Ethenyl Ester 9ci

Reaction Kinetics and Thermodynamics: Computational and Experimental Analysis

Direct kinetic and thermodynamic data for reactions involving L-Alanine, ethenyl ester are scarce. However, insights can be gained from studies on similar systems, such as the polymerization of other vinyl esters and the thermodynamics of reactions involving L-alanine and its alkyl esters.

The kinetics of reactions involving the vinyl group, such as radical polymerization, are influenced by the nature of the substituent on the ester. The presence of the L-alanine moiety would likely introduce steric and electronic effects that modulate the reaction rate compared to simpler vinyl esters. For instance, the kinetics of vinyl ester resin synthesis have been shown to follow first-order kinetics with respect to the ester, with activation energies in the range of 82.61 kJ/mol for the catalyzed reaction between an epoxy resin and methacrylic acid. libretexts.org While not a direct analogue, this provides a baseline for the energy requirements of reactions involving the vinyl ester functionality.

Thermodynamic parameters for reactions of L-alanine and its derivatives have been studied in various contexts. For example, the thermodynamic equilibrium of the aminotransferase reaction involving L-alanine has been investigated, showing a shift towards the products with increasing temperature and pH. iitd.ac.in The standard Gibbs energies of transfer for L-alanine from water to ethanol-water mixtures have also been determined, highlighting the role of solvent in the thermodynamics of solvation. iitd.ac.in These studies suggest that the thermodynamic profile of reactions involving L-Alanine, ethenyl ester would be a composite of the contributions from the L-alanine backbone and the vinyl ester group, influenced by the specific reaction conditions.

Table 1: Illustrative Thermodynamic Data for Related Amino Acid Systems This table presents data from related compounds to infer potential thermodynamic characteristics for reactions involving L-Alanine, ethenyl ester.

| Compound/System | Reaction/Process | Thermodynamic Parameter | Value | Reference |

|---|---|---|---|---|

| L-Alanine | Dissociation in water-ethanol | ΔG° (transfer) | Varies with solvent composition | iitd.ac.in |

| L-Alanine Methyl Ester | Protonation in ACN-water | ΔH° (kJ/mol) | -45.5 to -52.3 | nii.ac.jp |

Catalytic Cycle Intermediates and Rate-Determining Steps

Catalytic reactions involving L-Alanine, ethenyl ester would likely proceed through intermediates characteristic of the specific catalytic cycle. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction (e.g., a Heck-type reaction), the catalytic cycle would involve oxidative addition, migratory insertion, and reductive elimination.

A plausible catalytic cycle for the hydroamidation of the vinyl group of L-Alanine, ethenyl ester, drawing parallels with rhodium-catalyzed reactions of alkenyl carboxylic acids, can be proposed. acs.org The cycle would likely initiate with the generation of a rhodium(III)-hydride species. Coordination of the vinyl ester to the rhodium center, followed by migratory insertion of the hydride, would generate a rhodium-alkyl intermediate. Subsequent reaction with an aminating agent and reductive elimination would yield the product and regenerate the catalyst. The rate-determining step in such a cycle could be the oxidative addition or the reductive elimination, depending on the specific reactants and conditions.

In the context of organocatalysis, L-alanine itself has been shown to catalyze intermolecular aldol (B89426) reactions. researchgate.net The mechanism proceeds through the formation of an enamine intermediate between the ketone donor and the amino acid catalyst. This enamine then attacks the aldehyde acceptor. For a reaction involving L-Alanine, ethenyl ester, the free amine could similarly participate in forming such catalytic intermediates, provided it is not protected.

Solvent and Ligand Effects on Reaction Pathways

Solvent and ligand choice would be critical in directing the outcome of reactions involving L-Alanine, ethenyl ester. The solvent can influence reaction rates and selectivity through polarity, hydrogen bonding capabilities, and solubility of reactants and intermediates. For example, in Claisen rearrangements of allyl vinyl ethers, polar solvents are known to accelerate the reaction. wikipedia.org The crystallization of L-alanine is also significantly affected by the choice of anti-solvent, with different alcohols leading to variations in crystal size and morphology. acs.org

In transition metal-catalyzed reactions, ligands play a pivotal role in determining the reactivity and selectivity. For a hypothetical cross-coupling reaction involving L-Alanine, ethenyl ester, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on a palladium or rhodium catalyst would influence the steric and electronic environment around the metal center. This, in turn, would affect the rates of key steps like oxidative addition and reductive elimination, and could be used to control regioselectivity and enantioselectivity. Studies on the incorporation of amino acid esters into nickel catalysts for hydrogen oxidation have shown that both steric and electronic effects of the amino acid moiety influence the catalytic rate. acs.org

Radical-Mediated Processes and Electron Transfer Mechanisms

The vinyl group of L-Alanine, ethenyl ester is a potential site for radical-mediated reactions. Radical additions to vinyl boronic esters have been achieved via photoredox catalysis, a process that could be analogous for L-Alanine, ethenyl ester. nih.govresearchgate.net Such a reaction would likely proceed through the addition of a photochemically generated radical to the vinyl double bond, forming a new radical intermediate which is then further transformed to the final product. The regioselectivity of the initial radical attack would be a key consideration.

Furthermore, the L-alanine moiety itself can be a source of radicals. Studies on the irradiation of L-alanine and its derivatives have shown the formation of various radical species. researchgate.net Electron transfer processes are central to these transformations. For instance, visible-light-mediated photoredox catalysis can be used to generate α-aminoalkyl radicals from secondary anilines through a single electron transfer (SET) process. youtube.com While this involves a different precursor, it highlights the possibility of generating radicals from the amino acid portion of L-Alanine, ethenyl ester under appropriate conditions. The development of novel amidyl radical precursors for carboamination of alkenes also points to the potential for complex radical cascades involving amino acid derivatives. rsc.org

Pericyclic and Concerted Reactions of L-Alanine, Ethenyl Ester (9CI)

The vinyl group in L-Alanine, ethenyl ester makes it a potential participant in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. umaine.edu

One such reaction is the Diels-Alder reaction, a [4+2] cycloaddition. youtube.commasterorganicchemistry.com L-Alanine, ethenyl ester could act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the vinyl ester as a dienophile would be influenced by the electronic nature of the L-alanine substituent. Electron-withdrawing groups on the dienophile generally accelerate the Diels-Alder reaction. masterorganicchemistry.com The stereochemistry of the reaction would be expected to follow the established endo rule for cyclic dienes, and the chiral center of the L-alanine could induce facial selectivity in the approach of the diene.

Another potential pericyclic reaction is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. libretexts.orgwikipedia.org For L-Alanine, ethenyl ester to undergo a classical Claisen rearrangement, it would first need to be converted to an allyl vinyl ether derivative, for instance, by N-allylation. The heating of such a precursor would then be expected to initiate the rearrangement to form a γ,δ-unsaturated α-amino acid derivative. The reaction is known to be highly stereospecific, proceeding through a chair-like transition state. The Ireland-Claisen rearrangement, a variation involving the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from an allylic ester, provides a route to γ,δ-unsaturated carboxylic acids and could be conceptually applied to derivatives of L-Alanine, ethenyl ester. libretexts.org The stereochemical outcome of such rearrangements on amino acid ester enolates is often highly controlled. uni-saarland.de

Computational and Theoretical Investigations of L Alanine, Ethenyl Ester 9ci

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of amino acids and their derivatives. researchgate.net Studies on L-alanine provide a basis for understanding the electronic landscape of its ethenyl ester derivative.

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For L-alanine, the electronic structure has been calculated using methods like DFT with the plane wave method, providing insights into its density of states (DOS) and band structure, which are crucial for understanding its potential in optoelectronic applications. researchgate.net

These quantum mechanical calculations also allow for the determination of various reactivity descriptors, which predict how the molecule will behave in a chemical reaction.

Table 1: Representative Quantum Chemical Descriptors (Based on L-Alanine Analog Studies)

| Descriptor | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates the ability to donate an electron. | DFT (e.g., B3LYP) |

| LUMO Energy | Indicates the ability to accept an electron. | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. acs.org | ΔE = ELUMO - EHOMO |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | η = (ELUMO - EHOMO)/2 |

| Chemical Potential (μ) | Describes the escaping tendency of electrons. | μ = (EHOMO + ELUMO)/2 |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons. acs.org | ω = μ2 / 2η |

This table is illustrative and based on general principles applied to L-alanine and similar molecules. Specific values would require dedicated calculations for L-Alanine, ethenyl ester.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational experiments that allow researchers to study the physical movements of atoms and molecules over time. These simulations are crucial for understanding the conformational flexibility and intermolecular interactions of molecules like L-Alanine, ethenyl ester.

Ab initio MD simulations on alanine (B10760859) dipeptide analogs have revealed that conformational transformations can occur on a picosecond timescale. aps.orgnih.gov This highlights the dynamic nature of the peptide backbone, a feature that would be retained in the ethenyl ester. Classical MD simulations using various force fields are also employed to explore the conformational landscape over longer, nanosecond timescales. aps.orgnih.gov

The conformational landscape of amino acids is governed by the rotation around backbone dihedral angles (φ, ψ) and side-chain angles (χ). nih.gov For L-Alanine, ethenyl ester, the vinyl group introduces additional conformational possibilities and electronic effects compared to the parent amino acid. MD simulations can map these preferred conformations and the energy barriers between them.

Furthermore, these simulations provide detailed insights into intermolecular interactions, particularly hydrogen bonding. In the solid state, L-alanine molecules are linked by a network of N-H···O hydrogen bonds. rsc.org MD simulations in solution, for instance with water, can reveal the organization of solvent molecules around the solute and how they influence its conformation and dynamics. nih.gov

Table 2: Key Insights from MD Simulations of Alanine Analogs

| Studied System | Key Finding | Significance for L-Alanine, Ethenyl Ester | Reference |

|---|---|---|---|

| Alanine Dipeptide | Conformational transitions (C5 to C7eq) occur on a picosecond timescale. | Predicts high conformational flexibility of the backbone. | aps.orgnih.gov |

| Poly(alanine) | Chain length influences secondary structure formation (α-helices vs. hairpins). | Provides a model for how polymers of L-Alanine, ethenyl ester might behave. | nih.gov |

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry allows for the detailed mapping of reaction pathways, identifying the lowest energy route from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For reactions involving alanine derivatives, such as enzymatic transformations or isomerization, computational methods can characterize the geometry and energy of the transition state. nih.gov For example, transition path sampling has been used to study the isomerization of alanine dipeptide, revealing the collective variables that define the reaction coordinate. nih.gov

The characterization of a transition state involves:

Geometry Optimization: Finding the saddle point on the potential energy surface that corresponds to the TS.

Frequency Calculation: Confirming the TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the TS to confirm that it connects the correct reactants and products.

While specific reaction pathways for L-Alanine, ethenyl ester have not been published, these established computational techniques could be applied to study its hydrolysis, polymerization, or other chemical transformations.

Docking and Molecular Recognition Studies in Context of L-Alanine, Ethenyl Ester (9CI)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery and for understanding molecular recognition.

Docking studies involving alanine derivatives have been used to explore inhibitors for enzymes like alanine racemase and D-Alanine:D-alanine ligase, which are crucial for bacterial cell wall synthesis. researchgate.netresearchgate.net In these studies, a library of potential inhibitors is computationally placed into the enzyme's active site. A scoring function is then used to estimate the binding affinity, ranking the compounds based on their predicted effectiveness.

For L-Alanine, ethenyl ester, docking studies could be used to:

Predict its binding mode and affinity to target proteins.

Compare its binding to that of L-alanine or other derivatives to understand the role of the ethenyl ester group.

Guide the design of new molecules with improved binding characteristics.

The results of a docking simulation typically include the predicted binding pose of the ligand and a calculated binding energy or score, which indicates the strength of the interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts, are also identified. researchgate.net

Prediction of Spectroscopic Signatures from First Principles

Quantum mechanical calculations can accurately predict various spectroscopic properties of molecules from first principles, without the need for experimental data. This is particularly useful for identifying and characterizing new compounds or unstable intermediates.

Vibrational Spectroscopy (IR, Raman): Theoretical vibrational spectra for L-alanine have been calculated using DFT methods, often showing good agreement with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govresearchgate.net These calculations provide a detailed assignment of vibrational modes, linking specific spectral peaks to the motions of atoms within the molecule (e.g., C=O stretches, N-H bends). researchgate.net Theoretical studies on L-alanine have also successfully predicted terahertz absorption spectra, which are sensitive to intermolecular vibrations in the crystal lattice. nih.govaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. Computational methods can predict ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation. nih.govnih.gov By calculating the magnetic shielding tensors for each atom in the optimized molecular geometry, a theoretical NMR spectrum can be generated. For peptides of L-alanine, these predictions have helped assign chemical shifts and study conformational dynamics in solution. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for L-Alanine (Unpolarized)

| Experimental (THz) aps.org | Calculated (DFT) (THz) aps.org | Assignment Category |

|---|---|---|

| 2.25 | 2.18 | Intermolecular Vibrations |

| 2.63 | 2.65 | Intermolecular Vibrations |

| 3.30 | 3.41 | Intermolecular/Intramolecular Vibrations |

These data are for the analog L-alanine and demonstrate the accuracy of first-principles calculations in predicting spectroscopic features.

Advanced Spectroscopic and Structural Characterization of L Alanine, Ethenyl Ester 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of each atom within a molecule. For L-Alanine, ethenyl ester, advanced NMR techniques would provide significant insights into its three-dimensional structure and dynamics in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of L-Alanine, ethenyl ester is expected to show characteristic signals for the alanine (B10760859) and the ethenyl (vinyl) moieties. The vinyl group protons would present a complex splitting pattern (AMX or ABX system) due to geminal and cis/trans couplings. The proton on the alpha-carbon of the alanine residue would appear as a quartet, coupled to the methyl protons and the amine proton. The methyl protons would be a doublet, coupled to the alpha-carbon proton. The amine protons, if not exchanged with a deuterated solvent, would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with distinct signals for the carbonyl carbon of the ester, the two carbons of the vinyl group, the alpha-carbon, and the methyl carbon of the alanine moiety. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the alanine and vinyl fragments. For instance, cross-peaks would be observed between the alpha-proton and the methyl protons of the alanine residue.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity between the alanine and the vinyl ester groups, for example, through a correlation between the vinyl protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would reveal through-space proximities between protons, offering insights into the preferred conformation of the molecule in solution. For instance, NOE cross-peaks between the alpha-proton of the alanine and the vinyl protons could indicate a specific spatial arrangement.

Predicted ¹H NMR Chemical Shifts for L-Alanine, Ethenyl Ester

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH(NH₂) | ~3.5-4.0 | Quartet | J ≈ 7 |

| -CH₃ | ~1.3-1.5 | Doublet | J ≈ 7 |

| -NH₂ | Broad singlet | - | - |

| =CH₂ (geminal) | ~4.5-5.0 | Doublet of doublets | J(gem) ≈ 1-3, J(cis) ≈ 6-14 |

| =CH₂ (cis) | ~4.5-5.0 | Doublet of doublets | J(gem) ≈ 1-3, J(trans) ≈ 14-18 |

| =CH-O (trans) | ~7.0-7.5 | Doublet of doublets | J(cis) ≈ 6-14, J(trans) ≈ 14-18 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS/MS) for Fragmentation Pathway and Isotopic Labeling Studies

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For L-Alanine, ethenyl ester, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods.

Expected Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation of amino acid esters is well-documented. acs.orgcreative-proteomics.com Key fragmentation pathways for L-Alanine, ethenyl ester would likely include:

Loss of the ethenyloxy group (-OCH=CH₂): This would result in the formation of an acylium ion corresponding to the alanine moiety.

Loss of the entire ester group (-COOCH=CH₂): This would lead to an iminium ion.

Cleavage of the Cα-C(O) bond: This would generate a fragment corresponding to the protonated vinyl ester of formic acid and a fragment containing the alanine backbone.

Loss of ammonia (B1221849) (-NH₃): This is a common fragmentation for amino acids.

Isotopic Labeling Studies: While no specific isotopic labeling studies for L-Alanine, ethenyl ester are reported, such experiments would be invaluable for confirming fragmentation mechanisms. For example, labeling the nitrogen with ¹⁵N would shift the m/z of all nitrogen-containing fragments by one unit, allowing for their unambiguous identification. Similarly, ¹³C labeling at specific positions (e.g., the carbonyl carbon) would confirm the origin of carbon-containing fragments.

Predicted Key Fragments in MS/MS of L-Alanine, Ethenyl Ester [M+H]⁺

| m/z | Proposed Fragment | Origin |

| [M+H]⁺ - 43 | [M+H - CH₂=CHO]⁺ | Loss of the ethenyloxy group |

| [M+H]⁺ - 71 | [M+H - COOCH=CH₂]⁺ | Loss of the vinyl formate (B1220265) group |

| [M+H]⁺ - 17 | [M+H - NH₃]⁺ | Loss of ammonia |

| 44 | [CH₃-CH=NH₂]⁺ | Iminium ion from alanine |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Hydrogen Bonding Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and can offer detailed information about its conformation and intermolecular interactions.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of L-Alanine, ethenyl ester would be dominated by characteristic absorption bands. researchgate.netacs.orgacs.orgresearchgate.nettsijournals.com

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ would indicate the presence of the primary amine, likely involved in hydrogen bonding.

C=O stretching: A strong absorption band around 1740-1760 cm⁻¹ would be characteristic of the ester carbonyl group. The exact position would be sensitive to the electronic effects of the vinyl group.

C=C stretching: A band in the region of 1640-1680 cm⁻¹ would correspond to the vinyl C=C double bond.

C-O stretching: Strong bands in the 1100-1300 cm⁻¹ region would arise from the C-O stretching vibrations of the ester group.

N-H bending: A band around 1600 cm⁻¹ would be due to the bending vibration of the N-H bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. doi.orgacs.orgsciencepg.comresearchgate.netnih.gov

The C=C stretching vibration, which may be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum.

The symmetric stretching of the C-C backbone and the methyl group deformations would also be prominent.

By analyzing the bandwidth and position of the N-H and C=O stretching bands at different concentrations or in different solvents, information about intermolecular hydrogen bonding can be obtained.

Key Vibrational Frequencies for L-Alanine, Ethenyl Ester

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch | 3200-3400 (broad) | 3200-3400 |

| C=O stretch (ester) | 1740-1760 (strong) | 1740-1760 |

| C=C stretch (vinyl) | 1640-1680 (medium) | 1640-1680 (strong) |

| N-H bend | ~1600 (medium) | ~1600 |

| C-O stretch | 1100-1300 (strong) | 1100-1300 |

Chiroptical Spectroscopies (CD, VCD) for Absolute Configuration and Conformational Dynamics

Chiroptical techniques are essential for studying chiral molecules like L-Alanine, ethenyl ester.

Circular Dichroism (CD): Electronic CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum of L-Alanine, ethenyl ester would be expected to show a Cotton effect (a characteristic positive or negative band) corresponding to the n → π* transition of the ester carbonyl chromophore, typically in the 210-240 nm region. The sign of the Cotton effect is directly related to the absolute configuration at the chiral center. For an L-amino acid ester, the sign would be determined by the spatial relationship between the chiral center and the carbonyl group. oup.comoup.comresearchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD provides stereochemical information from the vibrational transitions of a molecule. A VCD spectrum of L-Alanine, ethenyl ester would show bisignate signals for various vibrational modes, particularly the C=O and N-H stretching and bending modes. oup.comoup.com The pattern of these VCD signals is highly sensitive to the molecule's conformation and absolute configuration. Theoretical calculations (e.g., using density functional theory) would be necessary to correlate the observed VCD spectrum with specific conformational isomers.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction: If suitable single crystals of L-Alanine, ethenyl ester could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would allow for the unambiguous determination of its solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding networks. While no crystal structure for this specific compound is publicly available, studies on related N-acyl-L-alanine esters have revealed detailed information about their packing in the solid state. researchgate.netnih.govnih.govacs.org

Powder X-ray Diffraction (PXRD): In the absence of single crystals, PXRD could provide information about the crystallinity and unit cell parameters of a powdered sample. The diffraction pattern serves as a unique fingerprint for the crystalline form of the compound. For a homologous series of related compounds, PXRD can reveal trends in crystal packing as a function of molecular structure. researchgate.netresearchgate.net

Polymerization Chemistry and Applications of L Alanine, Ethenyl Ester 9ci in Polymer Science

Controlled Radical Polymerization Techniques (RAFT, ATRP, NMP)

Controlled radical polymerization (CRP) techniques are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. These methods, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), have been successfully applied to a wide range of monomers.

RAFT Polymerization: RAFT is a versatile CRP method compatible with a broad array of functional monomers, including vinyl esters. mdpi.comnih.gov The control over the polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent. sigmaaldrich.com The general mechanism allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org While comprehensive reviews on the RAFT polymerization of vinyl esters are available, detailing the choice of RAFT agents and reaction conditions, specific studies on L-Alanine, ethenyl ester are not prominently featured. mdpi.comresearchgate.net The successful RAFT polymerization of other amino acid-containing monomers, such as L-proline functionalized styrenic monomers, suggests the potential for applying this technique to L-Alanine, ethenyl ester. nih.gov

ATRP: ATRP is another widely used CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to establish a dynamic equilibrium between active and dormant polymer chains. sigmaaldrich.com This method has been successfully used to polymerize various amino acid-based vinyl monomers. For instance, the homopolymerization of N-acryloyl-L-alanine has been achieved via ATRP, yielding optically active, biocompatible polymers with good control over molecular weight. researchgate.netnih.gov Additionally, ABA-type triblock copolymers based on N-acryloyl-L-alanine methyl ester have been synthesized using ATRP. mdpi.com These examples with other L-alanine derivatives indicate that ATRP could be a viable method for the controlled polymerization of L-Alanine, ethenyl ester, provided that suitable initiator and catalyst systems are identified.

NMP: Nitroxide-Mediated Polymerization relies on a stable nitroxide radical to reversibly terminate the propagating polymer chain, allowing for controlled growth. While NMP has been used for the polymerization of various monomers, including styrenics and acrylates, specific reports on its application to L-Alanine, ethenyl ester are not readily found in the scientific literature.

Ring-Opening Polymerization of Cyclic Derivatives Derived from L-Alanine, Ethenyl Ester (9CI)

Ring-opening polymerization (ROP) is a key method for producing a variety of polymers, including polyesters and polypeptides. For amino acids, ROP is most commonly performed on N-carboxyanhydrides (NCAs). The ROP of L-alanine NCA has been extensively studied and is a primary route to producing poly(L-alanine). dcu.ieresearchgate.netrsc.orguni-halle.de This polymerization can be initiated by various nucleophiles, such as primary amines, and proceeds via mechanisms like the normal amine mechanism (NAM). dcu.iersc.org

To apply ROP to L-Alanine, ethenyl ester, it would first need to be converted into a cyclic monomer. The scientific literature does not currently provide established methods for the cyclization of L-Alanine, ethenyl ester into a monomer suitable for ROP. The synthesis of such a cyclic derivative and the subsequent investigation of its polymerizability would represent a novel area of research. The development of such a process could potentially lead to new polymer structures with unique properties. chemrxiv.org

Anionic and Cationic Polymerization Mechanisms of Ethenyl Esters

Ionic polymerization methods are crucial for synthesizing polymers from monomers with specific electronic characteristics.

Anionic Polymerization: Anionic polymerization is suitable for vinyl monomers that possess electron-withdrawing groups capable of stabilizing a carbanionic propagating species. eresearchco.comsemanticscholar.org Monomers like styrenes, dienes, and acrylates are commonly polymerized via this mechanism. eresearchco.com For a vinyl ester like L-Alanine, ethenyl ester, the ester group is generally not sufficiently electron-withdrawing to facilitate anionic polymerization effectively, and side reactions can be a significant issue. uni-bayreuth.de There is a lack of specific reports on the successful anionic polymerization of L-Alanine, ethenyl ester in the current literature.

Cationic Polymerization: Cationic polymerization is effective for monomers with electron-donating substituents that can stabilize a carbocationic propagating center. libretexts.org Vinyl ethers are a classic example of monomers that readily undergo cationic polymerization. nih.govnih.govrsc.org The ethenyl (vinyl) group of L-Alanine, ethenyl ester is attached to an ester oxygen, which is less electron-donating than the ether oxygen in vinyl ethers. Consequently, vinyl esters are generally considered less reactive in cationic polymerization. While living cationic polymerization has been developed for vinyl ethers, allowing for the synthesis of well-defined polymers, its direct application to L-Alanine, ethenyl ester has not been documented. nih.gov

Copolymerization Strategies with Diverse Monomers for Tunable Properties

Copolymerization is a versatile strategy to create polymers with properties that are intermediate between those of the corresponding homopolymers or that are entirely new. By incorporating different monomers into the polymer chain, properties such as solubility, thermal stability, and mechanical strength can be finely tuned.

The copolymerization of vinyl esters with other monomers like styrene (B11656) and (meth)acrylates is a well-established industrial practice. vt.edugoogle.comnih.govpsu.edu For instance, vinyl ester-styrene resins are used in composite materials. vt.edu Given this precedent, L-Alanine, ethenyl ester could potentially be copolymerized with a variety of common monomers.

Research on other L-alanine derivatives has shown the feasibility of creating copolymers with interesting properties. For example, L-alanine has been used in melt copolycondensation reactions with adipic acid and various diols to produce poly(ester-amide)s with high molecular weights and tunable glass transition temperatures. cerist.dz While this involves a different polymerization mechanism, it highlights the utility of the L-alanine monomer in creating functional copolymers.

Controlled radical polymerization techniques like RAFT have also been employed to synthesize block copolymers containing amino acid-derived monomers. For example, methacrylate (B99206) polymers with chiral L-alanine moieties have been used as macro-chain transfer agents for the RAFT polymerization of methyl methacrylate to form di-block copolymers. rsc.org This approach could theoretically be adapted for L-Alanine, ethenyl ester to create novel block copolymers with tunable properties.

A hypothetical copolymerization of L-Alanine, ethenyl ester with methyl methacrylate could yield a copolymer with a combination of properties from both monomers. The following table illustrates potential monomer combinations and the anticipated properties of the resulting copolymers.

| Comonomer 1 | Comonomer 2 | Potential Polymerization Method | Anticipated Copolymer Properties |

| L-Alanine, ethenyl ester | Methyl Methacrylate | Controlled Radical Polymerization | Enhanced hydrophilicity, potential for biodegradability, tunable thermal properties |

| L-Alanine, ethenyl ester | Styrene | Controlled Radical Polymerization | Modified mechanical properties, potential for self-assembly |

| L-Alanine, ethenyl ester | N-isopropylacrylamide | Controlled Radical Polymerization | Thermo-responsive behavior, potential for biomedical applications |

Post-Polymerization Modification for Advanced Polymer Architectures

Post-polymerization modification is a powerful strategy for introducing functional groups into a polymer that may not be compatible with the polymerization conditions. This approach allows for the synthesis of a versatile "scaffold" polymer which can then be functionalized in various ways.

While there is no specific literature on the post-polymerization modification of poly(L-Alanine, ethenyl ester), studies on similar polymer backbones offer insights into potential strategies. For example, poly(vinyl ether)s have been modified through ruthenium-catalyzed oxidation to yield poly(vinyl ester)s. rsc.org Furthermore, functional poly(vinyl ether)s have been synthesized and subsequently modified using "click" chemistry reactions like thiol-ene additions and copper-catalyzed azide-alkyne cycloadditions. researchgate.net

Another relevant example is the modification of poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), a versatile polymer scaffold. The reactive azlactone rings can be opened by various nucleophiles, allowing for the conjugation of drugs and other molecules. nih.gov

Should a homopolymer of L-Alanine, ethenyl ester be synthesized, the pendant ester groups and the amine functionality (after potential deprotection) would offer sites for subsequent chemical modifications. The amine groups could be functionalized through reactions like acylation or Michael additions, while the ester groups could potentially undergo aminolysis or transesterification to introduce new functionalities. This would pave the way for creating complex and highly functional polymer architectures. nih.gov

Enzymatic Transformations and Biocatalysis Involving L Alanine, Ethenyl Ester 9ci

Enzyme-Mediated Hydrolysis and Transesterification: Mechanistic Insights

Enzymes, particularly hydrolases like lipases and esterases, are pivotal in catalyzing the hydrolysis and transesterification of L-alanine, ethenyl ester. These reactions are fundamental to its application in synthesis.

Hydrolysis: In an aqueous environment, enzymes facilitate the hydrolytic cleavage of the ester bond in L-alanine, ethenyl ester, yielding L-alanine and vinyl alcohol. The vinyl alcohol subsequently tautomerizes to the more stable acetaldehyde. The mechanism of enzyme-catalyzed ester hydrolysis generally involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) within the enzyme's active site. wou.edu This process breaks down larger polymers into their monomeric units through the addition of water. wou.edu

Transesterification: This process involves the transfer of the acyl group from the vinyl ester to another nucleophile, typically an alcohol. Transesterification is a sequence of three reversible reactions that produce di- and monoglycerides (B3428702) as intermediates. mdpi.com Vinyl esters are effective acyl donors in these reactions. mdpi.com The use of vinyl esters is advantageous because the resulting vinyl alcohol readily isomerizes to acetaldehyde, which typically does not interfere with lipase (B570770) activity. mdpi.com This contrasts with some reactions where the byproducts can inhibit the enzyme. mdpi.com

Stereoselective Biocatalytic Synthesis and Derivatization

The chirality of L-alanine makes its derivatives valuable in pharmaceuticals and other bioactive compounds. Biocatalysis provides a powerful tool for the stereoselective synthesis and derivatization of L-alanine, ethenyl ester.

Enzymes exhibit remarkable stereospecificity, enabling the synthesis of optically pure compounds. researchgate.netrsc.org For instance, lipases can be used in the kinetic resolution of racemic alcohols through enantioselective acylation with L-alanine, ethenyl ester. This results in the separation of enantiomers, a critical step in the synthesis of many pharmaceutical intermediates. mdpi.com The synthesis of various chiral amines and alcohols has been achieved with high yields and enantiomeric excesses using chemoenzymatic cascade processes. rsc.org

Furthermore, L-alanine itself can be produced through various biocatalytic methods, including the use of L-aspartate β-decarboxylase or through fermentation processes, which can then be converted to its ethenyl ester for further derivatization. nih.govrsc.org The stereoselective synthesis of novel heteroaryl alanines has been accomplished using enzymes like aminoacylase (B1246476) I and baker's yeast, yielding L-alanines with high enantiomeric excess. researchgate.net

Enzyme Immobilization and Bioreactor Design for L-Alanine Ethenyl Ester Processes

For industrial-scale applications, the stability and reusability of enzymes are critical economic factors. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which enhances its stability and simplifies its recovery from the reaction mixture. nih.govnih.gov

Immobilization Techniques: Common methods for enzyme immobilization include:

Adsorption: Based on weak interactions like van der Waals forces. e-asct.org

Covalent Bonding: Forms stable complexes between the enzyme and the support matrix. e-asct.org

Entrapment: The enzyme is confined within a polymeric network. e-asct.org

Cross-linking: Creates intermolecular cross-linkages between enzyme molecules. e-asct.org

Immobilized enzymes generally exhibit greater resistance to environmental changes and can be reused multiple times, making the process more cost-effective. nih.gov For example, immobilizing lipase on silica (B1680970) granules has been shown to be an effective method. psu.edu

Bioreactor Design: The design of the bioreactor is crucial for optimizing the efficiency of biocatalytic processes. taylorfrancis.com Key considerations include minimizing costs while maintaining product quality. taylorfrancis.com Different reactor configurations, such as packed-bed reactors and microreactors, can be employed depending on the specific requirements of the process. ucl.ac.uk Recent advancements have led to the development of novel microreactor designs that allow for the easy insertion of immobilized biocatalysts, offering a standardized approach for various applications. ucl.ac.uk

Substrate Specificity Profiling and Directed Evolution of Enzymes for L-Alanine, Ethenyl Ester (9CI)

The efficiency of enzymatic reactions is highly dependent on the enzyme's substrate specificity. Understanding and engineering this specificity can lead to improved catalysts for reactions involving L-alanine, ethenyl ester.

Substrate Specificity: The active site of an enzyme has a precisely oriented structure that allows it to bind to a limited range of substrates. youtube.com For L-amino acid ligases, studies have shown that specific amino acid residues, such as Arg328 and Trp332, are crucial for recognizing and binding to smaller amino acids like L-alanine. nih.gov The specificity of lipases has also been studied using vinyl esters as substrates. scilit.com

Directed Evolution: This powerful technique mimics the principles of natural selection to engineer enzymes with desired properties, such as enhanced stability, activity, or altered substrate specificity. nih.govnih.gov The process involves generating a library of enzyme variants through random mutagenesis and/or gene recombination, followed by screening for improved function. nih.gov Directed evolution has been successfully used to improve the thermostability and solvent stability of lipases. nih.gove3s-conferences.org For example, error-prone PCR has been used to create a lipase mutant with a 144-fold increase in thermostability. nih.gov By modifying key residues, the substrate specificity of an enzyme can be tailored to better accommodate L-alanine, ethenyl ester or its reaction partners. nih.gov

Chemoenzymatic Cascades for Complex Molecule Synthesis

Chemoenzymatic cascades combine the advantages of both chemical and biological catalysts in a single pot or sequential steps to synthesize complex molecules efficiently. rsc.orgresearchgate.net These cascades can overcome the limitations of purely chemical or enzymatic routes by enabling transformations that are difficult to achieve with a single type of catalyst.

The development of one-pot enzymatic cascades is of particular interest for synthesizing functionalized, chiral building blocks without the need for protecting groups or harsh reaction conditions. researchgate.net For example, a multi-enzymatic cascade involving transaminases and reductive aminases has been used to produce enantiomerically pure pyrrolidines. acs.org Similarly, chemoenzymatic processes have been developed for the synthesis of chiral amines and alcohols from various starting materials. rsc.org

In the context of L-alanine, ethenyl ester, it can serve as a key component in such cascades, providing the L-alanine moiety for the synthesis of peptides or other complex nitrogen-containing molecules. The vinyl group can also participate in subsequent chemical transformations, further increasing the molecular complexity. The synthesis of L-alanine itself can be part of a larger cascade, as demonstrated by the triple-enzyme system that produces L-alanine from cis-butenedioic anhydride. rsc.org

Bio Conjugation Methodologies and Advanced Bioconjugate Chemistry with L Alanine, Ethenyl Ester 9ci

Click Chemistry and Bioorthogonal Reactions for Site-Specific Functionalization

The ethenyl (vinyl) group of L-Alanine, ethenyl ester is an excellent substrate for a variety of click chemistry and bioorthogonal reactions, enabling the precise and efficient labeling and conjugation of biomolecules in complex biological environments. acs.org These reactions are characterized by their high yields, selectivity, and compatibility with aqueous conditions, making them ideal for biological applications. acs.orgnih.gov

One of the most prominent bioorthogonal reactions involving vinyl groups is the thiol-ene reaction . This reaction proceeds via a radical-mediated addition of a thiol to the vinyl group, forming a stable thioether linkage. nih.govrsc.org The reaction can be initiated under mild conditions, such as UV light, and has been successfully employed for the bioconjugation of nanoparticles and the fluorescent labeling of peptides. nih.govrsc.org The cysteine-selective nature of the thiol-ene reaction makes it particularly useful for modifying proteins and peptides at specific sites. nih.govrsc.org

Another powerful bioorthogonal tool is the inverse electron-demand Diels-Alder (iEDDA) reaction between an electron-rich dienophile, such as a vinyl group, and an electron-poor diene, like a tetrazine. nih.gov This reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications. nih.gov Vinylboronic acids have emerged as efficient reactants in tetrazine ligations for protein modification in cell lysates. nih.govacs.org While not a direct analogue, the reactivity of the vinyl group in L-Alanine, ethenyl ester suggests its potential as a reactant in iEDDA reactions for live cell imaging and tracking of biomolecules. nih.govresearchgate.net

The Michael addition is another relevant reaction where a nucleophile adds to the activated vinyl group. While vinyl esters are less reactive than α,β-unsaturated carbonyls, the addition of soft nucleophiles like thiols can be achieved, providing another avenue for bioconjugation. nih.govacs.org

These click chemistry and bioorthogonal approaches offer a modular and efficient way to functionalize biomolecules with L-Alanine, ethenyl ester, or polymers derived from it, opening up new possibilities for creating sophisticated bioconjugates for diagnostics and therapeutics.

Peptide and Protein Functionalization for Probing Biological Systems

The incorporation of L-Alanine, ethenyl ester into peptides or its use as a modifying agent offers a powerful strategy for creating functionalized peptides and proteins with enhanced properties and novel activities. The vinyl group can serve as a handle for introducing various functionalities, such as fluorescent dyes, imaging agents, or drug molecules. genscript.com

A notable application is in the development of enzyme inhibitors . Peptides containing a vinyl ester moiety have been investigated as inhibitors of the proteasome, a key enzyme complex involved in protein degradation. nih.gov The vinyl ester group can act as a reactive "warhead" that covalently modifies active site residues of the enzyme. nih.gov Research on N-terminal-prolonged vinyl ester-based peptides has demonstrated selective inhibition of the post-acidic (PGPH) activity of the proteasome, which is attributed to the β1 subunit. nih.gov These inhibitors have also shown resistance to plasma proteases and good cell permeability. nih.gov

Furthermore, the thiol-ene reaction with the vinyl group of L-Alanine, ethenyl ester can be used for the site-specific lipidation of peptides . nih.gov Lipidation is a common post-translational modification that can significantly impact the biological activity, membrane association, and pharmacokinetic properties of peptides. nih.gov The "Cysteine Lipidation on a Peptide or Amino acid (CLipPA)" technique, which utilizes a thiol-ene reaction between a cysteine residue and a vinyl ester, provides a straightforward and selective method for creating lipidated peptides. nih.gov This approach is particularly valuable for the synthesis of self-adjuvanting peptide-based vaccines. nih.gov

The ability to polymerize L-Alanine, ethenyl ester also allows for the creation of peptide-polymer conjugates. Such conjugates can benefit from the properties of the polymer, such as increased stability, improved solubility, and altered pharmacokinetic profiles, a concept known as PEGylation which can be extended to other polymers. wikipedia.org

Nucleic Acid Modification and Oligonucleotide Conjugation

The modification of nucleic acids and the conjugation of oligonucleotides with other molecules are crucial for various therapeutic and diagnostic applications, including antisense therapy, siRNA delivery, and DNA-based diagnostics. nih.govinsights.bio While direct research on the use of L-Alanine, ethenyl ester for nucleic acid modification is limited, the reactivity of its vinyl group suggests several potential applications.

One approach involves the use of polymers derived from L-Alanine, ethenyl ester to form conjugates with oligonucleotides. For instance, copolymers of N-vinylpyrrolidone and N-acryloxysuccinimide have been used to prepare conjugates with oligodeoxyribonucleotides (ODNs). nih.gov These polymer-ODN conjugates have been shown to increase the sensitivity of nucleic acid assays. nih.gov Similarly, poly(L-alanine) based polymers could be synthesized from L-Alanine, ethenyl ester and then conjugated to oligonucleotides to improve their stability and cellular uptake. acs.org

The vinyl group itself can serve as a point of attachment for oligonucleotides through various conjugation chemistries. For example, a pre-synthesized oligonucleotide functionalized with a reactive group, such as a thiol, could be conjugated to a polymer of L-Alanine, ethenyl ester via a thiol-ene reaction. nih.gov Alternatively, an oligonucleotide could be modified with a tetrazine and then reacted with a vinyl-functionalized molecule or polymer in a bioorthogonal iEDDA reaction. nih.gov

These conjugation strategies can help overcome some of the major hurdles in oligonucleotide therapeutics, such as poor cellular uptake and rapid degradation by nucleases. nih.govinsights.bioresearchgate.net The resulting oligonucleotide conjugates could have improved pharmacokinetic properties and enhanced therapeutic efficacy.

Surface Modification of Biosensors and Biomaterials

The ability to tailor the surface properties of biosensors and biomaterials is critical for their performance and biocompatibility. sci-hub.sefrontiersin.org Polymers derived from L-Alanine, ethenyl ester offer a promising avenue for surface modification due to the inherent biocompatibility of the amino acid and the versatility of the vinyl polymer backbone. rsc.orgcerist.dz

In the context of biosensors , modifying electrode surfaces with thin polymer films can enhance sensitivity, selectivity, and biocompatibility, while also reducing non-specific binding. sci-hub.senih.govdntb.gov.ua Polymers synthesized from L-Alanine, ethenyl ester could be deposited on sensor surfaces, such as glassy carbon electrodes or gold nanoparticles, through techniques like spin-coating or electropolymerization. sci-hub.senih.gov The functional groups on the polymer, such as the amino and ester groups of the alanine (B10760859) moiety, could then be used for the covalent immobilization of biorecognition elements like enzymes, antibodies, or nucleic acids. sci-hub.se

The vinyl groups on the polymer surface could also be utilized for further functionalization through click chemistry. nih.gov For example, a biosensor surface coated with a polymer of L-Alanine, ethenyl ester could be readily functionalized with thiol-containing bioreceptors via the thiol-ene reaction. nih.gov This provides a modular and efficient way to create highly specific and sensitive biosensing platforms. nih.gov

For biomaterials , surface modification with polymers of L-Alanine, ethenyl ester can improve their interaction with biological systems. For example, coating a medical implant with such a polymer could enhance its biocompatibility and reduce the foreign body response. The degradable nature of the ester and amide bonds in poly(amino acid) based materials could also be advantageous for creating biodegradable scaffolds for tissue engineering. cerist.dz

Development of Biocompatible Linkers and Crosslinkers Based on L-Alanine, Ethenyl Ester (9CI)

The development of biocompatible linkers and crosslinkers is essential for a wide range of biomedical applications, including the creation of hydrogels for drug delivery and tissue engineering, and the conjugation of different biomolecules. google.comnih.gov L-Alanine, ethenyl ester (9CI) and its derivatives are attractive building blocks for such linkers due to their biocompatibility and the reactive nature of the vinyl group. rsc.orggoogle.com

Hydrogel Formation: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for encapsulating cells and therapeutic molecules. nih.gov Thiol-ene click chemistry, which utilizes the reaction between a thiol and a vinyl group, is a powerful method for forming hydrogels under mild, cell-friendly conditions. nih.gov A bifunctional or multifunctional linker containing two or more L-Alanine, ethenyl ester units could be crosslinked with a dithiol-containing molecule, such as a PEG-dithiol, to form a biodegradable hydrogel. The ester linkages in the L-alanine moiety would be susceptible to hydrolysis, leading to the degradation of the hydrogel and the controlled release of encapsulated cargo.

Bioconjugation Linkers: Heterobifunctional linkers containing a vinyl ester group on one end and another reactive group (e.g., an NHS ester, a maleimide, or an azide) on the other end can be synthesized from L-Alanine, ethenyl ester. These linkers would allow for the sequential conjugation of two different molecules. For example, the vinyl ester end could react with a thiol-containing protein via a thiol-ene reaction, while the other end could be used to attach a small molecule drug or an imaging agent. nih.gov

The synthesis of N-Boc-protected amino acid O-vinyl esters, including the alanine derivative, has been reported, which provides a versatile platform for creating such linkers. rsc.org The Boc-protecting group can be removed to reveal a free amine, which can then be further functionalized.

The use of L-Alanine, ethenyl ester in the design of linkers and crosslinkers offers a route to creating novel biomaterials with tunable properties, such as degradation rate, mechanical strength, and biocompatibility, for a wide array of biomedical applications. google.comgoogle.com

Applications in Advanced Materials Science and Engineering

Functional Polymer Design for Responsive Materials

The incorporation of L-Alanine, ethenyl ester into polymer chains allows for the design of materials that can respond to external stimuli such as temperature and pH. This responsiveness is attributed to the inherent properties of the L-alanine moiety. For instance, polymers containing L-alanine can exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble in aqueous solutions as the temperature increases. This behavior is crucial for the development of "smart" materials that can be triggered by temperature changes for various applications.

Research into (meth)acrylamide derivatives containing alanine (B10760859) ester residues has shown that the structure of the ester group plays a significant role in the thermo-responsive properties of the resulting polymers. While studies have often focused on methyl or ethyl esters, the principles of tuning the hydrophobic-hydrophilic balance to control the LCST are applicable to polymers derived from the vinyl ester as well. The vinyl group of L-Alanine, ethenyl ester provides a reactive site for polymerization, allowing it to be integrated into a variety of polymer backbones, thereby imparting its responsive characteristics to the bulk material.

Hydrogels and Scaffolds with Tunable Mechanical and Biological Properties

In the realm of biomaterials, hydrogels and scaffolds created with L-Alanine, ethenyl ester offer significant promise for tissue engineering and regenerative medicine. The L-alanine component enhances the biocompatibility and biodegradability of these materials, as it is a naturally occurring amino acid.

L-alanine can be used as a cross-linking agent in the formation of hydrogels, significantly modifying their mechanical strength. For example, the introduction of L-alanine into a guar (B607891) gum-graft-acrylic acid (GG-PAA) hydrogel has been shown to drastically increase its storage modulus, a measure of its stiffness. nih.gov While this study used L-alanine directly, the polymerization of L-Alanine, ethenyl ester into a hydrogel network would offer a covalent incorporation of the amino acid, leading to more stable and durable structures. The concentration of the L-alanine monomer can be varied to precisely control the cross-linking density, thereby tuning the mechanical properties and swelling behavior of the hydrogel to mimic specific biological tissues.

Self-Assembled Systems and Nanomaterials for Drug Delivery and Sensing

The amphiphilic nature of certain L-alanine derivatives, where the amino acid provides a hydrophilic head and the ester group can be attached to a hydrophobic tail, drives their self-assembly into ordered nanostructures in solution. While direct studies on the self-assembly of L-Alanine, ethenyl ester are not extensively documented, research on a homologous series of L-alanine alkyl esters has demonstrated their ability to form micelles and vesicles. nih.gov These self-assembled systems are of great interest for the encapsulation and controlled release of therapeutic agents.

Specifically, L-alanine lauryl ester has been shown to form complexes with sodium dodecyl sulfate, creating unilamellar liposomes that are sensitive to pH changes. nih.gov This suggests that similar systems based on the polymerization of L-Alanine, ethenyl ester could be designed as base-labile drug delivery vehicles. nih.gov Furthermore, the chirality of L-alanine can introduce specific recognition capabilities into these nanomaterials, making them suitable for sensing applications.

Smart Coatings and Surface Functionalization for Biomedical Devices

The ability to polymerize L-Alanine, ethenyl ester makes it an excellent candidate for creating smart coatings for biomedical devices. These coatings can be designed to be biocompatible, reduce fouling, and even actively release therapeutic agents. The vinyl group allows for grafting the polymer onto various surfaces through techniques like radical polymerization, creating a functionalized surface with the desirable properties of the poly(L-alanine vinyl ester).

Vinyl ester resins, in general, are known for their excellent chemical and solvent resistance, making them suitable for protective coatings. beilstein-journals.org By incorporating L-alanine, these coatings gain an added dimension of biocompatibility and the potential for controlled interactions with biological systems. For instance, surfaces modified with poly(L-alanine) have been studied for their ability to influence cell attachment and proliferation, a critical factor in the design of implants and other medical devices.

Synthesis and Reactivity of Derivatives and Analogs of L Alanine, Ethenyl Ester 9ci

Synthesis of Structurally Modified Ethenyl Esters

The synthesis of N-protected amino acid O-vinyl esters, including the L-alanine derivative, has been optimized to produce monomers suitable for polymerization. A common approach involves the use of N-Boc-protected amino acids. These monomers, referred to as N-Boc-protected amino acid O-vinyl esters (BAAVEs), are derived from amino acids like glycine, alanine (B10760859), and valine. rsc.org The synthesis provides a new range of monomers for creating degradable polycationic materials. rsc.org

The general strategy for synthesizing vinyl esters often involves the reaction of a carboxylic acid with a vinylating agent. For amino acids, the amino group must first be protected to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc). Once protected, the N-protected amino acid can be reacted with a suitable vinylating agent, such as vinyl acetate (B1210297), in the presence of a transition metal catalyst, often based on palladium or iridium.

A variety of structurally modified ethenyl esters can be conceptualized, although specific examples for L-alanine are not extensively documented in the provided search results. Modifications could include:

Substitution on the vinyl group: Introducing alkyl or aryl substituents on the vinyl moiety could modulate the electronic and steric properties of the monomer.

Variation of the N-protecting group: Employing different protecting groups beyond Boc could influence the solubility and reactivity of the resulting monomer.

Modification of the alanine side chain: While this would technically no longer be an L-alanine derivative, the synthesis of vinyl esters from other amino acids with different side chains (e.g., valine, leucine) provides a blueprint for creating a diverse library of monomers. rsc.org

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity of vinyl esters is significantly influenced by the nature of the substituents attached to the ester and vinyl groups. In the context of L-alanine, ethenyl ester derivatives, substituents can be introduced on the nitrogen (as part of a protecting group), on the alpha-carbon, or on the vinyl group itself.

Electronic Effects:

Electron-withdrawing groups on the acyl portion of the ester generally increase the rate of hydrolysis. rsc.org For N-acylated amino acid esters, the nature of the acyl group can influence reactivity. researchgate.net

Unsaturated substituents that are conjugated with the ester group can impact the steric substituent constant, making it more negative than expected based on steric interactions alone. rsc.org The Taft polar substituent constant (σ*) tends to be large and positive for unsaturated substituents, indicating their electron-withdrawing nature. rsc.org

Steric Effects:

The bulkiness of the Cα substituent in α-amino acid esters can influence stereoselectivity in reactions. For example, in N-acylation reactions, stereoselectivity increases with the steric bulk of the substituent (alanine < norleucine < leucine (B10760876) < valine). researchgate.net